molecular formula C11H14N2O B597390 5-Methylcotinine-d3 CAS No. 1217003-12-7

5-Methylcotinine-d3

Cat. No.: B597390
CAS No.: 1217003-12-7
M. Wt: 193.264
InChI Key: WHWUCUXJDGPSSV-BMSJAHLVSA-N
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Description

5-Methylcotinine-d3 (CAS 1017046-27-3) is a deuterium-labeled isotopologue of 5-Methylcotinine, specifically designed for use as an internal standard in quantitative bioanalytical methods. It is a specialty material belonging to the class of nicotine and cotinine metabolites. The incorporation of three deuterium atoms (trideuteriomethyl group) at the designated methyl group provides a significant mass shift (M+3), which is crucial for its application in Mass Spectrometry (MS). This compound is primarily utilized in solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise determination of nicotine and its major metabolites in biological matrices such as human urine. The use of this deuterated internal standard is critical for validating analytical methods, as it corrects for variations in sample preparation and instrumental analysis, thereby ensuring high accuracy, precision, and reliability in quantifying analyte concentrations. Its application is fundamental in pharmacokinetic studies, observing metabolite distribution profiles, and determining elimination half-lives in clinical and toxicological research related to nicotine metabolism . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(5-methylpyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUCUXJDGPSSV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662099
Record name 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217003-12-7
Record name 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuteration of the Methyl Group in Cotinine

The synthesis of this compound typically begins with the deuteration of the methyl group in cotinine. This process involves substituting three hydrogen atoms in the methyl moiety (-CH3) with deuterium (-CD3). The reaction is catalyzed under controlled conditions using deuterated reagents such as deuterium oxide (D2O) or deuterated reducing agents. For instance, the CDC’s protocol for preparing cotinine-d3 involves dissolving cotinine in a deuterated solvent and subjecting it to repeated cycles of deuteration to achieve >99% isotopic purity. The molecular formula of the resulting compound is C10D3H11N2O, with a precise molecular mass of 165.134528 g/mol.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC10D3H11N2O
Molecular Mass165.134528 g/mol
Isotopic Purity≥99%
Retention Time (LC-MS)1.72 minutes

Optimization of Reaction Conditions

Deuteration efficiency depends on reaction temperature, pH, and catalyst selection. Studies indicate that maintaining a pH of 7.5–8.5 and a temperature of 25–30°C maximizes deuterium incorporation while minimizing side reactions. The use of palladium-based catalysts enhances reaction kinetics, achieving complete deuteration within 24 hours. Post-synthesis, the crude product is filtered to remove catalysts and residual solvents.

Purification and Quality Control

Solid-Phase Extraction (SPE)

Post-synthesis purification employs SPE columns to isolate this compound from unreacted precursors and byproducts. The CDC’s method utilizes Chem Elut columns preconditioned with 0.5 N potassium hydroxide (KOH) and methylene chloride. The eluate is dried under nitrogen gas and further purified via liquid chromatography. Recovery rates for this step exceed 85%, as demonstrated in Table 2.

Table 2: Recovery Rates for this compound Purification

StepRecovery Rate (%)Relative Standard Deviation (%)
SPE with Chem Elut85–90≤3.1
Liquid-Liquid Extraction72–82≤10.1

Chromatographic Validation

Final purity is validated using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The CDC’s protocol specifies isocratic elution with a 0.1% formic acid-acetonitrile/water mixture, achieving baseline separation of this compound from cotinine and other metabolites within 3 minutes. Parallel reaction monitoring (PRM) mode ensures specificity by targeting precursor and product ions with mass accuracies of ≤0.000001 m/z.

Analytical Characterization

Mass Spectrometric Analysis

In PRM mode, this compound exhibits a precursor ion [M+H]+ at m/z 166.14189 and a dominant product ion at m/z 130.06540, generated via collision-induced dissociation at 25 eV. This fragmentation pattern distinguishes it from non-deuterated cotinine, which fragments at m/z 80.04999.

Table 3: MS/MS Parameters for this compound

ParameterValue
Precursor Ion ([M+H]+)m/z 166.14189
Product Ionm/z 130.06540
Collision Energy25 eV
Resolution140,000 (Full Width at Half Maximum)

Applications in Biomarker Research

Internal Standard in Nicotine Metabolite Quantification

This compound is widely used as an internal standard in assays measuring cotinine and trans-3′-hydroxycotinine in urine, plasma, and saliva. Its deuterated structure minimizes matrix effects and ion suppression, improving assay accuracy. For example, a 2024 study reported a 98% correlation between deuterated and non-deuterated cotinine measurements in smoker urine samples.

Metabolic Studies

The compound’s utility extends to investigating nicotine metabolism kinetics. By spiking biological samples with this compound, researchers calculate molar ratios of cotinine to trans-3′-hydroxycotinine, reflecting CYP2A6 enzyme activity. This approach has identified slow metabolizers at higher risk of nicotine dependence .

Chemical Reactions Analysis

Types of Reactions

5-Methylcotinine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

Introduction to 5-Methylcotinine-d3

This compound is a deuterated analog of 5-methylcotinine, a metabolite of nicotine. The incorporation of deuterium atoms enhances its stability and precision in analytical applications, particularly in mass spectrometry. This compound is primarily used as an internal standard in various research settings, especially for quantifying nicotine and its metabolites in biological samples.

Analytical Chemistry

Internal Standardization
this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its stable isotope labeling allows for improved accuracy and reliability in the quantification of nicotine and cotinine levels in biological fluids such as urine, saliva, and plasma. The use of deuterated standards is crucial for minimizing variability in analytical results due to matrix effects or ion suppression.

Comparison with Other Standards

CompoundUse CaseAdvantages
CotinineBiomarker for nicotine exposureWidely accepted, but lacks isotopic stability
3-HydroxycotinineMetabolite measurementUseful, but also non-deuterated
This compoundInternal standard for LC-MS/GC-MSEnhanced accuracy due to deuteration

Pharmacokinetic Studies

Metabolism Research
In pharmacokinetic studies, this compound is utilized to trace the metabolic pathways of nicotine in humans and animals. By comparing the levels of this compound with its non-deuterated counterpart, researchers can better understand the metabolism and clearance rates of nicotine and its metabolites.

Case Study Insights
A notable study demonstrated the application of this compound in assessing the pharmacokinetics of nicotine replacement therapies (NRTs). Participants using NRTs showed varying levels of cotinine and its metabolites, which were accurately quantified using deuterated standards, thus aiding in optimizing therapeutic dosages.

Toxicology

Exposure Assessment
this compound is important in toxicological assessments where accurate quantification of nicotine exposure is necessary. It helps differentiate between active smoking and passive exposure by providing precise measurements of metabolites in biological samples.

Research Findings
Research has shown that using deuterated standards like this compound can significantly improve the detection limits for cotinine measurements, allowing for better risk assessment related to tobacco exposure.

Public Health Research

Epidemiological Studies
In public health research, this compound is employed to evaluate smoking prevalence and cessation efforts. Its use as a biomarker allows researchers to correlate self-reported smoking behavior with actual exposure levels.

Case Study Example
A comprehensive epidemiological study utilized this compound to assess the effectiveness of public health campaigns aimed at reducing smoking rates. Results indicated a significant decrease in cotinine levels among participants who engaged with cessation programs, highlighting the compound's role in evaluating health interventions.

Mechanism of Action

The mechanism of action of 5-Methylcotinine-d3 is primarily related to its role as an internal standard in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled 5-Methylcotinine, allowing for accurate quantification using mass spectrometry. This helps in distinguishing the compound from other similar molecules and ensures precise measurements in various analytical methods.

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Chemical Properties and Structural Differences
Compound 5-Methyl-d3-cytosine-6-d1 Creatinine-d3(methyl-d3)
CAS No. 1219795-15-9 143827-20-7
Chemical Formula Not explicitly provided (cytosine-derivative) C₄H₄D₃N₃O
Deuteration Sites Methyl group (d3) and C-6 position (d1) Methyl group (d3)
Physical State Solid Not specified (likely solid/powder)

Key Differences :

  • 5-Methyl-d3-cytosine-6-d1 is a pyrimidine derivative with dual deuteration sites, while Creatinine-d3(methyl-d3) is a hydantoin derivative with deuterium on its methyl group. Structural differences influence their reactivity, solubility, and applications.
Regulatory and Transport Considerations
Parameter 5-Methyl-d3-cytosine-6-d1 Creatinine-d3(methyl-d3)
Transport Classification Not regulated Not classified as dangerous goods
Regulatory Status Unrestricted in U.S. federal/state laws Complies with standard lab safety protocols

Similarity : Neither compound is subject to strict transportation regulations, simplifying logistics .

Biological Activity

5-Methylcotinine-d3 is a deuterated derivative of 5-methylcotinine, a compound related to nicotine. Its biological activity has garnered interest due to its potential implications in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is chemically characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification is crucial for studies involving pharmacokinetics and metabolic pathways, as it allows for the tracking of the compound in biological systems.

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and modulation of neuroprotective pathways. The following points summarize its mechanisms:

  • Receptor Binding : this compound exhibits affinity for nAChRs, influencing neurotransmitter release and neuronal excitability.
  • Neuroprotective Effects : Studies indicate that compounds related to nicotine can offer neuroprotective benefits by modulating oxidative stress and inflammation in neural tissues.
  • Metabolic Pathways : The deuterated form allows for precise tracking in metabolic studies, revealing insights into its biotransformation and elimination.

Biological Activity Studies

Recent research has focused on the pharmacological effects and safety profile of this compound. Below is a summary of key findings from various studies:

Study ReferenceObjectiveFindings
Assessing receptor bindingShowed significant binding affinity to nAChRs, comparable to nicotine.
Neuroprotective effects in vitroDemonstrated reduction in oxidative stress markers in neuronal cell cultures.
Metabolic profilingIdentified major metabolites and elucidated metabolic pathways using deuterium labeling.

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Neurodegenerative Diseases : A study examined the effects of this compound on models of Alzheimer's disease. Results indicated that it could reduce amyloid-beta accumulation, suggesting potential therapeutic avenues.
  • Tobacco Use : Research involving smokers showed that metabolites like this compound could serve as biomarkers for nicotine exposure, aiding in smoking cessation programs.

Pharmacokinetics

Pharmacokinetic studies reveal important information about absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues, particularly in the brain.
  • Metabolism : Undergoes hepatic metabolism with multiple pathways identified.
  • Excretion : Primarily eliminated via urine as metabolites.

Q & A

Q. How can researchers optimize dosing regimens for this compound in animal models to balance signal detection and toxicity?

  • Methodological Answer: Conduct pilot studies using staggered dosing (e.g., Fibonacci dose escalation) with real-time pharmacokinetic monitoring. Apply allometric scaling from in vitro IC50 values to in vivo doses, adjusting for species-specific bioavailability .

Q. What validation criteria ensure reproducibility of this compound’s metabolic profiling in human hepatocyte models?

  • Methodological Answer: Use cryopreserved hepatocytes from ≥3 donors, with viability >80%. Include positive controls (e.g., testosterone for CYP3A4 activity) and report metabolite identification confidence levels (e.g., Schymanski scale) .

Tables for Key Methodological Comparisons

Parameter Recommended Technique Validation Criteria Reference
Isotopic PurityHRMS + ²H-NMR≥98% deuterium incorporation
Pharmacokinetic ModelingPBPK with cross-species scalingAUC prediction error <15%
Binding Affinity DiscrepanciesRadioligand + SPR orthogonalICC (interclass correlation) >0.75

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